molecular formula C17H16N2O2S B405440 3-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-propanoic acid CAS No. 303132-83-4

3-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-propanoic acid

Cat. No. B405440
CAS RN: 303132-83-4
M. Wt: 312.4g/mol
InChI Key: UDUOYLNQWQXCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-propanoic acid” is a compound that contains a benzimidazole moiety. Benzimidazole is an important heterocyclic motif and one of the most widely investigated scaffolds by synthetic chemists due to its medicinal importance . The benzimidazole scaffold acts as an important class of heterocyclic compounds with a wide range of biological properties .

Scientific Research Applications

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s molecular structure, which includes a benzimidazole ring, makes it suitable for binding to specific proteins, thereby aiding in the identification and analysis of protein functions and interactions within biological systems.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been found to exhibit potent in vitro antimicrobial activity . They are effective against a range of microorganisms, including E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger. The compound’s ability to inhibit microbial growth makes it valuable for developing new antimicrobial agents.

Antifungal Applications

The compound has shown remarkable antifungal activity , particularly against C. albicans and C. neoformans var. grubii . Its efficacy is measured in terms of minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of the compound that prevents visible growth of a fungus.

Analytical Chemistry

In analytical chemistry , this compound can be used for chromatographic analysis and mass spectrometry . Its unique chemical properties allow it to serve as a standard or a reagent in various chemical analyses, helping scientists to detect and quantify other substances.

Biopharma Production

The compound’s biochemical properties make it suitable for use in biopharma production . It can be involved in the synthesis of pharmaceuticals, especially those that require a benzimid

properties

IUPAC Name

3-(1-benzylbenzimidazol-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-16(21)10-11-22-17-18-14-8-4-5-9-15(14)19(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUOYLNQWQXCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331269
Record name 3-(1-benzylbenzimidazol-2-yl)sulfanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-propanoic acid

CAS RN

303132-83-4
Record name 3-(1-benzylbenzimidazol-2-yl)sulfanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.